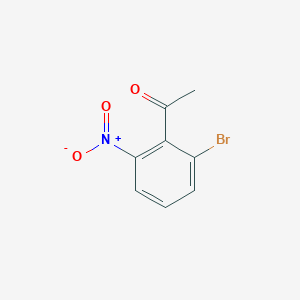

1-(2-Bromo-6-nitrophenyl)ethanone

Description

Significance within Organic Synthesis and Medicinal Chemistry

The primary significance of 1-(2-Bromo-6-nitrophenyl)ethanone lies in its role as a precursor for synthesizing heterocyclic compounds. Heterocycles are fundamental scaffolds in many pharmaceutical agents. The reactive sites on the molecule allow for a variety of chemical transformations.

For instance, the presence of the ortho-bromo and nitro groups is crucial for the synthesis of various nitrogen-containing heterocycles. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. The bromine atom serves as an excellent leaving group in cross-coupling reactions or nucleophilic substitutions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This dual reactivity is exploited in synthetic strategies to build complex molecules from a relatively simple starting material.

Overview of Research Trajectories for Substituted Arylethanones

Substituted arylethanones, also known as phenacyl halides or α-haloacetophenones, are a well-established class of reagents in organic chemistry. nih.gov Their high reactivity makes them powerful building blocks for a wide array of chemical structures. nih.gov Research in this area has consistently focused on leveraging their electrophilic nature to construct carbo- and heterocyclic systems. nih.gov

Modern research trends include:

Catalysis: The use of transition metal catalysts, such as palladium, to facilitate complex bond formations that were previously difficult to achieve.

Cascade Reactions: Designing multi-step reactions that occur in a single pot, which increases efficiency and reduces waste. rsc.org

Asymmetric Synthesis: Developing methods to produce chiral molecules with a specific three-dimensional arrangement, which is critical for drug development as different enantiomers can have vastly different biological effects. rsc.org

This compound fits perfectly within these trajectories. The bromo and nitro groups provide the necessary handles for chemists to apply modern synthetic methods, creating diverse and complex molecular libraries for screening in drug discovery and materials science. For example, related α-haloketones are considered promising synthons in the combinatorial synthesis of functionalized compounds for designing novel pharmaceuticals. nih.gov

Scope and Objectives of Current Research on the Compound

Current research involving this compound and its isomers is primarily focused on developing novel and efficient synthetic methodologies. Key objectives include:

Synthesis of Novel Heterocycles: Researchers use this compound as a starting material to explore new pathways to synthesize complex heterocyclic systems, such as quinolines and indazoles, which are known to possess a broad range of biological activities.

Exploration of Reaction Mechanisms: Studies often aim to understand the precise step-by-step process by which transformations occur. This includes investigating the role of catalysts, solvents, and temperature on the reaction outcome, which can lead to improved yields and selectivity.

Development of Greener Synthetic Routes: A significant goal in modern chemistry is the development of environmentally friendly processes. Research may focus on using less hazardous reagents, reducing reaction steps, and minimizing waste, contributing to the principles of green chemistry.

The strategic placement of the functional groups in this compound makes it an ideal substrate for achieving these research goals, ensuring its continued relevance in the field of synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-6-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)8-6(9)3-2-4-7(8)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRSPSMUACXMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743722 | |

| Record name | 1-(2-Bromo-6-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55737-11-6 | |

| Record name | 1-(2-Bromo-6-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Bromo 6 Nitrophenyl Ethanone

Multi-Step Synthesis Strategies for Substituted Phenylethanones

The construction of highly substituted phenyl rings, such as the one found in 1-(2-Bromo-6-nitrophenyl)ethanone, often necessitates a multi-step approach to control the regiochemical outcome of the functionalization. The interplay of directing effects of the substituents is a key consideration in designing a successful synthetic sequence.

Regioselective Nitration of Precursors

The introduction of a nitro group onto an aromatic ring is a classic yet powerful transformation. The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the existing substituents. For instance, the synthesis of 2-bromo-6-nitrophenol (B84729), a potential precursor to the target molecule, can be achieved by the nitration of 2-bromophenol (B46759). In this case, the hydroxyl group is a strongly activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The nitration of 2-bromophenol with sodium nitrate (B79036) in sulfuric acid at controlled temperatures can lead to the formation of 2-bromo-6-nitrophenol. chemicalbook.com

In a different strategy, the synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, a potent inhibitor of catechol-O-methyltransferase (COMT), highlights the nitration of a catechol derivative. nih.gov This underscores the importance of the directing effects of multiple substituents in achieving the desired regiochemistry.

Alpha-Halogenation of Ketones

The introduction of a halogen at the alpha-position of a ketone is a fundamental transformation in organic synthesis, providing a handle for further functionalization. This reaction can be catalyzed by either acid or base. rsc.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, and typically only one alpha-hydrogen is replaced as the electron-withdrawing halogen deactivates the carbonyl group towards further protonation.

In contrast, under basic conditions, the reaction proceeds via an enolate anion. The introduction of a halogen increases the acidity of the remaining alpha-hydrogens, often leading to polyhalogenation. To achieve monohalogenation, careful control of reaction conditions and stoichiometry is crucial.

A one-pot protocol for the synthesis of α-bromoacetophenones has been developed using bromodimethylsulfonium bromide (BDMS) in the presence of MgO nanoparticles, offering an efficient and environmentally benign approach. quora.com Another method for the α-bromination of acetophenone (B1666503) derivatives utilizes tetrabutylammonium (B224687) tribromide (TBABr), which is a milder and more controlled brominating agent than elemental bromine. quora.com For example, 2-bromo-1-(3-nitrophenyl)ethanone can be synthesized by the direct bromination of 1-(3-nitrophenyl)ethanone. nih.gov

Sequential Functionalization Approaches

A powerful strategy for constructing complex aromatic systems is the sequential introduction of functional groups. This allows for the exploitation of the changing electronic and steric properties of the intermediates to guide subsequent reactions. A plausible, though not explicitly documented, multi-step synthesis of this compound can be envisioned starting from the commercially available 2-bromo-6-nitrophenol.

A key step in this proposed sequence would be the protection of the phenolic hydroxyl group. A patent for the preparation of a thrombopoietin agonist describes the protection of 2-bromo-6-nitrophenol with benzyl (B1604629) chloride in the presence of potassium carbonate to yield benzyl 2-bromo-6-nitrophenyl ether. google.com

An alternative to the Fries rearrangement would be a multi-step sequence involving the conversion of the protected phenol (B47542) to a suitable derivative for a cross-coupling reaction to introduce the acetyl group.

One-Pot and Multicomponent Reactions for Analog Preparation

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. uni.lu These strategies are particularly valuable for the rapid generation of libraries of structurally diverse compounds for drug discovery and other applications.

For instance, a one-pot, three-component reaction of 2-bromoacetophenone, pyridine, and an acetylene (B1199291) derivative, catalyzed by basic alumina (B75360) under microwave irradiation, provides an efficient route to indolizine (B1195054) analogs. sumitomo-chem.co.jp This highlights the utility of substituted phenylethanones as building blocks in multicomponent reactions. While a direct one-pot synthesis of this compound has not been reported, the principles of one-pot synthesis are applicable to the preparation of its analogs and derivatives.

Catalytic Approaches in Synthetic Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations under mild conditions. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. quora.com

In the context of preparing analogs of this compound, the bromine atom on the aromatic ring serves as a handle for Suzuki-Miyaura coupling. For example, the synthesis of 2'-benzyloxy-3'-nitrobiphenyl-3-carboxylic acid, an intermediate in the synthesis of a thrombopoietin agonist, is achieved through a Suzuki-Miyaura reaction between benzyl 2-bromo-6-nitrophenyl ether and 3-carboxyphenylboronic acid. google.com This demonstrates the feasibility of using 2-bromo-6-nitrophenyl derivatives as substrates in palladium-catalyzed cross-coupling reactions to build molecular complexity.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligands on the palladium catalyst is crucial for the efficiency and scope of the reaction.

Copper-Mediated Synthetic Methods

While palladium-catalyzed reactions are more common for the acylation of aryl halides, copper-mediated methods offer a viable, and often more economical, alternative. The direct copper-catalyzed acylation of 1-bromo-2-nitrobenzene (B46134) to form this compound is not a widely documented named reaction. However, plausible synthetic routes can be designed based on fundamental principles of organocopper chemistry, such as the Ullmann condensation and related cross-coupling reactions. wikipedia.orgacs.orgscribd.comwikipedia.org

One potential pathway involves a copper-catalyzed cross-coupling reaction between a suitable organometallic reagent derived from 1-bromo-2-nitrobenzene and an acetylating agent. A hypothetical reaction scheme could involve the use of an organotin or organoboron reagent in a Stille or Suzuki-type coupling, but adapted for a copper catalyst.

A more direct, albeit challenging, approach would be a copper-catalyzed coupling of 1,3-dibromo-2-nitrobenzene (B169743) with an acetylating agent. This would require careful control of reaction conditions to achieve mono-acylation.

A plausible, though not extensively documented for this specific substrate, copper-mediated approach is the Sonogashira coupling of 1-bromo-2-nitrobenzene with a protected acetylene, such as trimethylsilylacetylene, followed by hydration of the resulting alkyne. wikipedia.orggold-chemistry.orgwashington.edubeilstein-journals.orgnih.gov This two-step process would first involve the formation of a C-C bond between the aryl halide and the alkyne, catalyzed by a palladium/copper system. The subsequent hydration of the alkyne, typically catalyzed by acid and a mercury salt, would yield the desired ketone.

| Reaction Type | Proposed Reactants | Catalyst/Reagents | Potential Solvent | Hypothetical Yield |

| Copper-Catalyzed Cross-Coupling | 1-Bromo-2-nitrobenzene, Acetyl chloride | Cu(I) salt, Ligand (e.g., a diamine) | DMF, NMP | Moderate |

| Sonogashira Coupling & Hydration | 1-Bromo-2-nitrobenzene, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | THF, Toluene | Good to Excellent |

Asymmetric Synthesis Considerations (if applicable to relevant analogs)

The ketone functionality of this compound allows for the asymmetric synthesis of chiral analogs, specifically the corresponding secondary alcohols. The asymmetric reduction of prochiral ketones is a well-established and highly valuable transformation in organic synthesis. Several powerful methods can be applied to achieve high enantioselectivity in the reduction of acetophenone derivatives.

Corey-Bakshi-Shibata (CBS) Reduction: This is one of the most reliable methods for the enantioselective reduction of ketones. youtube.com It employs a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent and the ketone substrate, leading to a highly organized transition state that directs the hydride transfer to one face of the carbonyl group. youtube.com

Noyori Asymmetric Hydrogenation: This method utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands (e.g., BINAP) and a diamine. It is highly efficient for the asymmetric hydrogenation of a wide range of ketones, including substituted acetophenones, often achieving excellent enantioselectivities and high turnover numbers.

Biocatalytic Reduction: The use of whole-cell biocatalysts (e.g., baker's yeast, Rhodotorula glutinis) or isolated enzymes (ketoreductases) offers an environmentally friendly and often highly selective method for the asymmetric reduction of ketones. nih.govresearchgate.netnih.gov These enzymatic systems can provide access to either the (R) or (S)-enantiomer of the alcohol, depending on the specific biocatalyst used.

Below is a summary of these methods as they could be applied to the synthesis of chiral analogs of this compound.

| Method | Catalyst/Reagent | Reducing Agent | Typical Enantiomeric Excess (e.e.) | Product |

| CBS Reduction | (S)- or (R)-CBS catalyst | Borane (BH₃) | >95% | (R)- or (S)-1-(2-Bromo-6-nitrophenyl)ethanol |

| Noyori Hydrogenation | Ru(II)-chiral phosphine-diamine complex | H₂ gas | >98% | (R)- or (S)-1-(2-Bromo-6-nitrophenyl)ethanol |

| Biocatalytic Reduction | Yeast / Ketoreductase | Glucose (in situ NADPH regeneration) | Often >99% | (R)- or (S)-1-(2-Bromo-6-nitrophenyl)ethanol |

This table presents expected outcomes based on the application of these well-established asymmetric reduction methods to analogous acetophenone substrates.

Mechanistic Investigations of Chemical Reactivity and Transformations

Nucleophilic Substitution Pathways Involving the Bromine Moiety

The bromine atom attached to the aromatic ring in 1-(2-bromo-6-nitrophenyl)ethanone is a primary site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent nitro and acetyl groups enhances the electrophilicity of the carbon atom to which the bromine is attached, making it susceptible to attack by nucleophiles.

Common nucleophilic substitution reactions involving the bromo group include the replacement of bromine with amines, thiols, or other nucleophiles. These reactions typically proceed via an S_NAr (nucleophilic aromatic substitution) mechanism. The reaction is often facilitated by the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. The bromo group's role as a leaving group is crucial in these transformations.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Amine (R-NH₂) | 1-(2-(Alkylamino)-6-nitrophenyl)ethanone | Nucleophilic Aromatic Substitution |

| This compound | Thiol (R-SH) | 1-(2-(Alkylthio)-6-nitrophenyl)ethanone | Nucleophilic Aromatic Substitution |

Electrophilic Aromatic Substitution Dynamics on the Nitrophenyl Ring

While the electron-withdrawing nitro and acetyl groups deactivate the aromatic ring towards electrophilic attack, such reactions can still occur under specific conditions. The directing influence of the existing substituents is a critical factor. The nitro group is a strong deactivator and a meta-director. youtube.com The bromo group is also deactivating but is an ortho-, para-director. The acetyl group is a deactivating meta-director.

Given the positions of the substituents in this compound, any further electrophilic substitution would be directed to the positions meta to the nitro and acetyl groups and ortho/para to the bromo group. However, the strong deactivation of the ring makes these reactions challenging. The introduction of a new electrophile onto the nitrophenyl ring is generally a difficult transformation. masterorganicchemistry.comlumenlearning.commasterorganicchemistry.com

| Reaction Type | Reagents | Electrophile | Expected Product Position |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Meta to nitro and acetyl groups |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Ortho, Para to bromo group |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Meta to nitro and acetyl groups |

Carbonyl Group Reactivity and Condensation Reactions

The ethanone (B97240) (acetyl) group in this compound possesses a reactive carbonyl carbon that is susceptible to nucleophilic attack. This reactivity allows for a variety of condensation reactions. For instance, it can undergo reactions with aldehydes in the presence of a base (Claisen-Schmidt condensation) to form α,β-unsaturated ketones, which are precursors to chalcones.

Furthermore, the carbonyl group can be a target for reduction. Using reducing agents like sodium borohydride, the ketone can be converted to a secondary alcohol. This transformation is a common strategy in organic synthesis to introduce a hydroxyl group.

| Reaction Type | Reagents | Product Type |

| Claisen-Schmidt Condensation | Aldehyde, Base | α,β-Unsaturated Ketone |

| Reduction | Sodium Borohydride | Secondary Alcohol |

Reduction Reactions of the Nitro Functional Group

The nitro group is readily reduced to an amino group under various reaction conditions. This transformation is one of the most significant reactions for this compound, as it opens up pathways to a wide range of derivatives. wikipedia.org

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). wikipedia.orgscispace.com The choice of reducing agent can sometimes allow for selective reduction of the nitro group without affecting the carbonyl group. scispace.com For example, tin and hydrochloric acid are known to selectively reduce the nitro group in the presence of a carbonyl. scispace.com

| Reducing Agent | Product |

| H₂, Pd/C | 1-(2-Amino-6-bromophenyl)ethanone (B1510461) |

| Sn, HCl | 1-(2-Amino-6-bromophenyl)ethanone |

| Fe, HCl | 1-(2-Amino-6-bromophenyl)ethanone |

The reduction can also lead to other functional groups depending on the reagents and conditions. For example, partial reduction can yield nitroso or hydroxylamino derivatives. wikipedia.org

Cyclization and Annulation Reactions Leading to Heterocyclic Systems

The strategic placement of the bromo, nitro (or its reduced amino form), and acetyl groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. Following the reduction of the nitro group to an amine, intramolecular cyclization reactions can occur.

For example, the resulting 1-(2-amino-6-bromophenyl)ethanone can undergo intramolecular condensation between the amino group and the carbonyl group to form a seven-membered ring, or it can be used in reactions with other reagents to construct different heterocyclic frameworks. The bromine atom can also participate in cyclization reactions, for instance, through palladium-catalyzed cross-coupling reactions, leading to the formation of fused ring systems. The high reactivity of α-haloketones makes them valuable synthons for preparing a variety of carbo- and heterocyclic compounds. nih.gov

Design, Synthesis, and Reactivity of Derivatives and Analogues

Structural Modifications of the Ethanone (B97240) Side Chain

The ethanone side chain of 1-(2-bromo-6-nitrophenyl)ethanone is a primary site for chemical transformations. The benzylic position is particularly reactive and can undergo reactions such as bromination using N-bromosuccinimide (NBS), which paves the way for subsequent nucleophilic substitution (SN2) or elimination (E2) reactions. youtube.com Furthermore, the ketone functionality itself can be targeted. Reduction reactions, such as the Clemmensen (using zinc-amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can deoxygenate the ketone to an alkane. youtube.com

Another significant modification involves the reaction of the α-bromoketone with various nucleophiles. For instance, reaction with thiosemicarbazide (B42300) derivatives can lead to the formation of thiazole (B1198619) rings. nih.govresearchgate.net This classic Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide-containing compound. nih.gov

Variations on the Bromonitrophenyl Moiety

The substitution pattern of the bromonitrophenyl ring significantly influences the chemical properties and reactivity of the molecule.

Positional Isomers of Bromo and Nitro Substituents

The synthesis and study of positional isomers of bromo- and nitro-substituted acetophenones provide insight into how substituent placement affects molecular properties. For example, 1-(2-bromo-5-nitrophenyl)ethanone (B3148593) and 2-bromo-1-(3-nitrophenyl)ethanone are known isomers. nih.govnih.gov The synthesis of 2-bromo-1-(3-nitrophenyl)ethanone can be achieved by the bromination of 1-(3-nitrophenyl)ethanone. nih.gov The relative positions of the electron-withdrawing nitro group and the bromine atom impact the electron density distribution within the benzene (B151609) ring, which in turn affects the reactivity of the ethanone side chain and the aromatic ring itself. researchgate.net

| Compound Name | CAS Number | Molecular Formula |

| 1-(2-Bromo-5-nitrophenyl)ethanone | 65130-31-6 | C8H6BrNO3 |

| 2-Bromo-1-(3-nitrophenyl)ethanone | Not Available | C8H6BrNO3 |

Note: The table above is interactive. You can sort the data by clicking on the column headers.

Incorporation of Additional Substituents

The introduction of further substituents onto the bromonitrophenyl ring allows for the fine-tuning of the molecule's properties. For instance, the synthesis of 2-bromo-1-(2-bromo-3-nitrophenyl)ethanone (B12094519) introduces a second bromine atom to the ring. bldpharm.com Other examples include the synthesis of various substituted α-bromoketones like 2-bromo-1-(4-bromophenyl)ethanone, 2-bromo-1-(3-bromophenyl)ethanone, and 2-bromo-1-(4-nitrophenyl)ethanone. rsc.org These modifications can be achieved through standard electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming group.

Integration into Fused Heterocyclic Architectures

The reactivity of this compound and its analogues makes them valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of Thiazole and Imidazothiazole Derivatives

The reaction of α-bromoketones, such as derivatives of this compound, with thioamides or thioureas is a well-established method for constructing thiazole rings. nih.gov For example, reacting α-bromoketones with thiosemicarbazide or its derivatives leads to the formation of 2-hydrazinothiazole or thiazol-2-yl-hydrazone derivatives. nih.govresearchgate.netnih.gov This reaction is a cornerstone in the synthesis of a wide variety of thiazole-containing compounds. researchgate.net

Furthermore, imidazo[2,1-b]thiazole (B1210989) derivatives can be synthesized through the condensation of 2-aminothiazole (B372263) with α-haloketones. amazonaws.com For example, the reaction of 2-aminothiazole with 3'-nitroacetophenone (B493259) that has been α-brominated can lead to the formation of an imidazo[2,1-b]thiazole with a nitrophenyl group at the 6-position. amazonaws.com

Formation of Benzoxazole (B165842) and Benzimidazole (B57391) Systems

The synthesis of benzoxazole and benzimidazole derivatives often involves the condensation of ortho-substituted anilines with various carbonyl compounds or their equivalents. While direct use of this compound for this purpose is less commonly documented, related chemistries highlight the potential. For instance, benzoxazoles can be synthesized from the reaction of 2-aminophenols with aldehydes, acyl chlorides, or β-diketones. nih.govijpbs.comnih.gov A copper-catalyzed approach allows for the synthesis of benzoxazoles from 2-bromoanilines and acyl chlorides. organic-chemistry.org

Similarly, benzimidazole synthesis can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. acgpubs.orgorganic-chemistry.orgenpress-publisher.com For example, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole can be prepared by condensing 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. nih.gov These methods underscore the utility of ortho-halo-nitroaromatic compounds as precursors for a variety of fused heterocyclic systems.

Construction of Quinolines and Other Fused Rings

The synthesis of quinoline (B57606) and its derivatives from this compound is not a direct, one-step process but rather a multi-step strategy that hinges on the sequential manipulation of its functional groups. A key transformation is the reduction of the nitro group to an amine, which then enables classical quinoline ring-forming reactions.

One prominent pathway involves the initial conversion of this compound to a (2-aminophenyl)chalcone derivative. This transformation typically begins with the reduction of the nitro group to an amino group, yielding 1-(2-amino-6-bromophenyl)ethanone (B1510461). This intermediate can then undergo a Claisen-Schmidt condensation with an appropriate aldehyde to form the corresponding chalcone (B49325). The resulting (2-aminophenyl)chalcone possesses the requisite functionalities for cyclocondensation reactions.

For instance, the cyclocondensation of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds is a known method for constructing 4-styrylquinolines. iucr.org This approach allows for the introduction of various substituents onto the newly formed quinoline ring, depending on the choice of the dicarbonyl compound. The regiochemistry of this cyclization is a critical aspect, influencing the final substitution pattern of the quinoline product. iucr.org

While direct cyclization of this compound itself is challenging, its reduced form, 1-(2-amino-6-bromophenyl)ethanone, is a more versatile precursor. This amino ketone can potentially participate in various classical quinoline syntheses, such as the Friedländer or Combes reactions, by reacting with appropriate carbonyl-containing compounds. However, the steric hindrance and electronic effects of the bromine atom at the 6-position can influence the reactivity and regioselectivity of these cyclization reactions.

Beyond quinolines, the reactive nature of the α-bromoacetyl group and the potential for nucleophilic aromatic substitution of the bromo substituent open avenues for the synthesis of other fused heterocyclic systems. For example, reaction with various nucleophiles can lead to the formation of five- or six-membered rings fused to the benzene core. The specific reaction conditions and the nature of the nucleophile will dictate the structure of the resulting fused heterocycle.

Structure-Reactivity Relationships in Novel Analogs

The reactivity of analogues of this compound is profoundly influenced by the nature and position of the substituents on the aromatic ring. These structural modifications can impact the electronic properties of the carbonyl and bromoacetyl groups, as well as the susceptibility of the aromatic ring to nucleophilic attack.

The electronic nature of substituents on the phenyl ring plays a crucial role. Electron-withdrawing groups, similar to the parent nitro group, will generally enhance the electrophilicity of the carbonyl carbon and the α-carbon of the acetyl group, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease this reactivity. The position of these substituents relative to the bromo and acetyl groups will also dictate their influence through inductive and resonance effects.

For instance, in the context of quinoline synthesis via the chalcone pathway, the substituents on the aldehyde used in the Claisen-Schmidt condensation will directly translate to substituents on the styryl moiety of the final quinoline product. These substituents can, in turn, influence the biological activity of the resulting quinoline derivative.

The presence of the halogen atom at the ortho position to the nitro group is a key structural feature. While this report focuses on the bromo derivative, analogues with other halogens (chloro, iodo) would exhibit different reactivities. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which would affect the ease of nucleophilic displacement of the halogen in the synthesis of fused rings.

The following table summarizes the key reactive sites and potential transformations for analogues of this compound:

| Reactive Site | Potential Transformation | Influencing Factors | Resulting Structures |

| Nitro Group | Reduction to Amino Group | Reducing agent, reaction conditions | 2-Aminoaryl ketone derivatives |

| α-Bromoacetyl Group | Nucleophilic Substitution | Nature of the nucleophile | Functionalized ketones, precursors to heterocycles |

| Reaction with dicarbonyl compounds (after reduction of nitro group) | Structure of the dicarbonyl compound | Quinolines, other fused rings | |

| Aromatic Bromo Group | Nucleophilic Aromatic Substitution | Activating groups on the ring, nature of the nucleophile | Fused heterocyclic systems |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Nature and position of existing substituents | Modified analogues with altered reactivity |

The interplay of these structural features provides a rich landscape for the design of novel analogues with tailored reactivity for the synthesis of a diverse array of heterocyclic compounds. Further research into the specific reaction conditions and the exploration of a wider range of reaction partners will undoubtedly continue to expand the synthetic utility of this versatile chemical building block.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, precise information about the connectivity and spatial arrangement of atoms can be deduced.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For 1-(2-Bromo-6-nitrophenyl)ethanone, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ethanone (B97240) group. The substitution pattern on the phenyl ring—a bromine atom and a nitro group ortho to each other and to the ethanone substituent—significantly influences the chemical shifts and coupling patterns of the aromatic protons.

The anticipated ¹H NMR data in a deuterated chloroform (B151607) (CDCl₃) solvent at 400 MHz is presented below:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | H-3 |

| ~ 7.60 | t | 1H | H-4 |

| ~ 8.10 | d | 1H | H-5 |

| ~ 2.65 | s | 3H | -CH₃ |

This data is predicted and for illustrative purposes.

The downfield chemical shifts of the aromatic protons (H-3, H-4, and H-5) are a result of the deshielding effects of the electronegative nitro group and the bromine atom, as well as the anisotropic effect of the benzene (B151609) ring. The H-5 proton is expected to be the most downfield due to the strong electron-withdrawing effect of the para-nitro group. The splitting pattern—a triplet for H-4 and doublets for H-3 and H-5—arises from the coupling between adjacent aromatic protons. The methyl protons of the ethanone group appear as a sharp singlet at approximately 2.65 ppm, as they have no adjacent protons to couple with.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment. In this compound, eight distinct carbon signals are expected. The chemical shifts are influenced by the nature of the substituents on the aromatic ring and the carbonyl group.

The predicted ¹³C NMR data is as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~ 198.0 | C=O |

| ~ 148.5 | C-NO₂ |

| ~ 138.0 | C-Br |

| ~ 134.0 | C-1 |

| ~ 131.0 | C-4 |

| ~ 128.5 | C-5 |

| ~ 125.0 | C-3 |

| ~ 30.0 | -CH₃ |

This data is predicted and for illustrative purposes.

The carbonyl carbon (C=O) is characteristically found at a very low field, around 198.0 ppm. The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) and the bromine atom (C-Br) are also significantly deshielded. The remaining aromatic carbons appear in the typical range of 125-140 ppm. The methyl carbon (-CH₃) is observed at a much higher field, around 30.0 ppm.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals of H-3, H-4, and H-5 to their corresponding carbon signals (C-3, C-4, and C-5). The methyl proton signal would correlate with the methyl carbon signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The key functional groups in this compound are the carbonyl group (C=O) of the ketone, the nitro group (NO₂), and the carbon-bromine bond (C-Br), each with characteristic absorption frequencies.

The expected FT-IR absorption bands are summarized in the table below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1700 | Strong | C=O stretch (ketone) |

| ~ 1530 and 1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 1600-1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 750-550 | Medium-Strong | C-Br stretch |

This data is predicted and for illustrative purposes.

The strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl stretching vibration of the ketone. The two strong bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of aromatic C-H and C=C stretching vibrations confirms the aromatic nature of the compound. Finally, a medium to strong absorption in the lower frequency region (750-550 cm⁻¹) would correspond to the C-Br stretching vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and aspects of the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₆BrNO₃), the presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The predicted HRMS data is as follows:

| Ion | Calculated m/z | Observed m/z |

| [C₈H₆⁷⁹BrNO₃]⁺ | 242.9531 | ~ 242.9530 |

| [C₈H₆⁸¹BrNO₃]⁺ | 244.9510 | ~ 244.9512 |

This data is predicted and for illustrative purposes.

The observation of this isotopic pattern is a strong confirmation of the presence of a single bromine atom in the molecule. The excellent agreement between the calculated and observed m/z values would confirm the elemental formula of C₈H₆BrNO₃.

Common fragmentation patterns in the mass spectrum would likely involve the loss of the methyl group ([M-15]⁺), the acetyl group ([M-43]⁺), the nitro group ([M-46]⁺), and the bromine atom ([M-79/81]⁺). The analysis of these fragments would provide further corroboration of the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS serves a dual purpose: to ascertain the purity of a sample and to confirm the identity of the compound through its characteristic mass spectrum.

The gas chromatography component separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic property under a specific set of experimental conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and a plot of their relative abundance versus m/z constitutes a mass spectrum. The fragmentation pattern is a unique fingerprint of a molecule, providing valuable structural information.

For "this compound," the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

|---|---|

| Molecular Formula | C₈H₆BrNO₃ |

| Molecular Weight | ~244.04 g/mol |

| Molecular Ion (M⁺) | Expected as a doublet peak (due to ⁷⁹Br/⁸¹Br) |

| Key Fragment Ions | Likely fragments corresponding to the loss of CH₃, CO, NO₂, Br |

Crystallographic Studies for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

As of the current literature survey, a specific crystallographic study for "this compound" has not been reported. However, the crystallographic data for the closely related isomer, 2-Bromo-1-(3-nitrophenyl)ethanone , offers valuable insight into the type of structural information that could be obtained. nih.gov

In the study of 2-Bromo-1-(3-nitrophenyl)ethanone, it was found that two molecules crystallize in the asymmetric unit. nih.gov The nitro and ethanone groups lie nearly in the same plane as the benzene ring, while the bromine atom is slightly twisted out of this plane. nih.gov The crystal structure is stabilized by a network of weak C-H···O hydrogen bonds, π-π stacking interactions between the benzene rings (with centroid-centroid distances of 3.710 Å and 3.677 Å), and short Br···O intermolecular contacts. nih.gov These interactions combine to form a complex three-dimensional supramolecular architecture. nih.gov

Should single crystals of "this compound" be obtained, a similar X-ray diffraction analysis would be expected to reveal:

The precise conformation of the molecule , including the dihedral angles between the phenyl ring and the nitro and ethanone substituents.

Detailed bond lengths and angles , which can provide insight into the electronic effects of the substituents.

The nature of intermolecular interactions in the solid state, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing.

Table 2: Crystallographic Data for the Isomer 2-Bromo-1-(3-nitrophenyl)ethanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆BrNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8259 (7) |

| b (Å) | 8.8651 (8) |

| c (Å) | 11.6775 (8) |

| α (°) | 74.691 (7) |

| β (°) | 75.174 (7) |

| γ (°) | 78.681 (7) |

| Volume (ų) | 843.76 (12) |

| Z | 4 |

Data from Yathirajan, H., et al. (2011). nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the optimized geometry, bond lengths, bond angles, and electronic properties of 1-(2-Bromo-6-nitrophenyl)ethanone.

In a typical DFT study of this compound, the geometry would be optimized to find the lowest energy conformation. This would likely involve considering the steric hindrance between the bulky bromine atom, the nitro group, and the ethanone (B97240) group, all positioned ortho to each other on the phenyl ring. These steric clashes would likely force the nitro and ethanone groups out of the plane of the benzene (B151609) ring to some extent. For a related compound, 2-bromo-1-(3-nitrophenyl)ethanone, X-ray crystallography has shown that the nitro and ethanone groups lie close to the plane of the benzene ring, with the bromine atom slightly twisted out of the plane. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Phenyl Ketone

| Parameter | Theoretical Value |

| C-C (aromatic) | ~1.39 Å |

| C-N (nitro) | ~1.47 Å |

| N-O (nitro) | ~1.22 Å |

| C-Br | ~1.90 Å |

| C=O (ethanone) | ~1.23 Å |

| C-C (ethanone) | ~1.51 Å |

| C-C-N angle | ~120° |

| C-C-Br angle | ~120° |

| O-N-O angle | ~124° |

Note: These are generalized values and would be specifically calculated for this compound in a dedicated DFT study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comnumberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, which have lone pairs of electrons. The LUMO is likely to be concentrated on the nitro group and the carbonyl group of the ethanone moiety, as these are strong electron-withdrawing groups. The significant electron-withdrawing nature of the nitro group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap, suggesting that the molecule could be reactive towards nucleophiles.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It helps to understand charge distribution, hybridization, and delocalization of electron density. For this compound, NBO analysis would reveal the nature of the covalent bonds and the extent of hyperconjugative interactions.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which can explain the stability of certain conformations and the nature of intramolecular and intermolecular interactions. For instance, it could quantify the interaction between the lone pairs of the oxygen atoms in the nitro group and the antibonding orbitals of adjacent bonds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for electrophilic attack or hydrogen bond donation. A region of positive potential would likely be found around the hydrogen atoms of the methyl group and potentially on the carbon atom of the carbonyl group, indicating sites for nucleophilic attack.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient plots)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. nih.govmtroyal.ca It is based on the electron density and its derivatives. NCI plots, often represented as Reduced Density Gradient (RDG) isosurfaces, show regions of non-covalent interactions, with the color of the isosurface indicating the type and strength of the interaction.

In a study of this compound, NCI analysis could reveal intramolecular interactions between the ortho substituents, which would influence the molecule's conformation. For example, a weak attractive interaction might exist between the bromine atom and an oxygen atom of the nitro group. In the solid state, NCI analysis would be crucial for understanding the crystal packing, identifying intermolecular hydrogen bonds, halogen bonds (Br···O), and π-π stacking interactions. nih.gov

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be used to simulate reaction mechanisms and identify transition states, providing insights into the kinetics and thermodynamics of chemical reactions. For this compound, one could investigate various reactions, such as nucleophilic aromatic substitution or reactions involving the ethanone side chain.

For example, a simulation of the reaction with a nucleophile would involve locating the transition state structure and calculating its energy. This would allow for the determination of the activation energy and the reaction rate. Such studies are critical for understanding the reactivity of the compound and for designing new synthetic pathways.

In Silico Screening and Molecular Docking for Biological Target Prediction

In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding affinity of a molecule to a biological target, such as a protein or enzyme. nih.govresearchgate.netresearchgate.netnih.goveurekaselect.com While there is no specific information on the biological activity of this compound, these methods could be used to explore its potential as a bioactive compound.

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a target protein and calculating a docking score, which estimates the binding affinity. This can help to identify potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Precursor for Complex Molecular Architectures

The strategic placement of reactive functional groups on the 1-(2-Bromo-6-nitrophenyl)ethanone scaffold makes it a valuable starting material for the synthesis of complex molecular frameworks. The presence of the α-bromo ketone moiety allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities. Furthermore, the nitro group can be readily reduced to an amine, which can then participate in a wide range of bond-forming reactions.

This dual reactivity is particularly useful in the construction of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. For instance, the compound can, in principle, serve as a precursor for quinolines and benzodiazepines. The synthesis of quinolines could be envisioned through a Friedländer-type condensation after reduction of the nitro group and subsequent intramolecular cyclization. Similarly, benzodiazepine (B76468) derivatives, a class of psychoactive drugs, could potentially be synthesized through a series of reactions involving the amine and ketone functionalities. nih.govmdpi.com

The intramolecular cyclization of derivatives of this compound represents a powerful strategy for accessing complex polycyclic structures. By carefully choosing the reaction conditions and the nature of the substituents, chemists can control the regioselectivity of these cyclizations to afford specific, and often novel, molecular architectures.

Utilization in Building Block Syntheses

Beyond its direct use in the synthesis of complex final targets, this compound is a valuable intermediate for the preparation of other, more elaborate, building blocks. The inherent reactivity of the α-bromo ketone and the nitro group allows for a stepwise functionalization approach.

For example, the bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. This allows for the synthesis of a library of substituted acetophenones with tailored properties. Subsequently, the nitro group can be transformed into an array of other functionalities, including anilines, azides, and nitroso groups, further expanding the diversity of the resulting building blocks. These new building blocks can then be employed in a wide range of synthetic applications, from the construction of polymers and materials to the synthesis of pharmaceutical intermediates. google.com

| Starting Material | Reagent/Reaction Condition | Product | Application of Product |

| This compound | Nucleophile (e.g., R-NH2, R-SH) | 1-(2-(Substituted)-6-nitrophenyl)ethanone | Intermediate for further functionalization |

| 1-(2-Amino-6-nitrophenyl)ethanone | Diazotization, followed by substitution | 1-(2-Azido-6-nitrophenyl)ethanone | Precursor for triazole synthesis via click chemistry |

| 1-(2-Bromo-6-aminophenyl)ethanone | Various | Substituted anilines | Building blocks for heterocycle synthesis |

Ligand Design and Catalytic Applications

The structural features of this compound and its derivatives make them attractive candidates for the design of novel ligands for catalysis. The presence of heteroatoms (nitrogen and oxygen) and the potential for introducing further coordinating atoms through substitution reactions allows for the creation of chelating ligands that can bind to a variety of metal centers.

The nitrogen atom of a derived amino group, along with the carbonyl oxygen, can act as a bidentate ligand. Further modifications to the aromatic ring or the acetyl group can introduce additional donor atoms, leading to the formation of polydentate ligands. These ligands can then be complexed with transition metals to generate catalysts for a range of organic transformations. The electronic properties of the aromatic ring, influenced by the nitro group or its derivatives, can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complexes. For example, nitrogen heterocycles derived from this compound can serve as ligands in coordination chemistry, influencing the reactivity of metal centers. numberanalytics.com

Medicinal Chemistry and Biological Activity Research

In Vitro Biological Evaluation

Neuropharmacological Activity Investigations

At present, there are no documented studies that have explored the effects of 1-(2-Bromo-6-nitrophenyl)ethanone on the central or peripheral nervous system. Research in this area would typically involve a battery of in vitro and in vivo assays to determine if the compound interacts with key neurological targets such as receptors, ion channels, enzymes, or transporters. The absence of such data means that the neuropharmacological profile of this compound remains unknown.

Structure-Activity Relationship (SAR) Derivations for Bioactive Compound Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. This process involves the systematic modification of the chemical structure and the evaluation of how these changes affect biological activity. For this compound, the core structure consists of a phenyl ring substituted with a bromo, a nitro, and an ethanone (B97240) group.

The relative positions of these functional groups (ortho, meta, para) are known to significantly influence the biological activity of many pharmaceutical compounds. For instance, research on various classes of compounds has shown that altering the substitution pattern on a phenyl ring can dramatically change a molecule's interaction with its biological target. However, without any initial data on the biological activity of this compound, no SAR studies can be derived.

Advanced Preclinical Research Methodologies

The preclinical development of a potential neuropharmacological agent involves a range of sophisticated methodologies designed to assess its efficacy and safety before human trials. These methods are selected based on the compound's proposed mechanism of action and therapeutic indication.

Standard preclinical research methodologies include:

In Vitro Assays: These are laboratory-based tests performed on isolated cells, tissues, or molecular targets. For neuropharmacology, this could involve receptor binding assays, enzyme inhibition assays, and electrophysiological recordings from cultured neurons.

In Vivo Models: Animal models of neurological and psychiatric disorders are used to evaluate a compound's effects in a living organism. These can range from behavioral models that assess anxiety, depression, or memory, to more complex models of neurodegenerative diseases.

Pharmacokinetic and Toxicological Studies: These investigations determine how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its potential for causing adverse effects.

Given the lack of primary research on this compound, the application of these advanced preclinical methodologies has not been documented. The initial step would require the discovery of a significant biological effect in preliminary screening assays.

Future Directions and Emerging Research Avenues

Development of Innovative and Efficient Synthetic Routes

The synthesis of α-haloketones is a cornerstone of organic chemistry, yet the development of more efficient, environmentally benign, and regioselective methods remains a key research goal. While classical methods for the synthesis of related α-bromoacetophenones often involve the use of elemental bromine, which presents handling and environmental challenges, modern chemistry is moving towards more sophisticated protocols.

Future research will likely focus on adapting and optimizing one-pot synthesis strategies for 1-(2-Bromo-6-nitrophenyl)ethanone and its analogs. An emerging area of interest is the use of novel brominating agents in catalytic systems. For instance, a protocol designed for other α-bromoacetophenones utilizes Bromodimethylsulfonium Bromide (BDMS) in the presence of magnesium oxide (MgO) nanoparticles researchgate.net. This method offers a more controlled and potentially greener alternative to traditional bromination. Applying such catalytic, one-pot approaches could significantly improve the yield and purity of this compound, making it more accessible for further research and application.

| Synthetic Approach | Reagents/Catalysts | Potential Advantages | Reference |

| Catalytic Monobromination | Bromodimethylsulfonium Bromide (BDMS), MgO nanoparticles | Environmentally benign, one-pot protocol, moderate to superior yields. | researchgate.net |

| Direct Bromination | Bromine in Chloroform (B151607) | Established method, straightforward procedure. | nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

The true potential of this compound lies in its reactivity. As an α-haloketone, it is an excellent synthon for the construction of a wide variety of carbo- and heterocyclic compounds nih.gov. The presence of the ortho-bromo and nitro groups provides additional handles for complex molecular architecture.

Future research should delve into intramolecular reactions that take advantage of this unique substitution pattern. For example, derivatives of this compound could serve as precursors for cyclization reactions, such as the Nazarov cyclization, to form substituted indanones. The synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone from a chalcone (B49325) precursor highlights a pathway that could be explored beilstein-journals.org. By designing appropriate precursors from this compound, it may be possible to synthesize novel polycyclic systems. The high reactivity of the α-haloketone moiety makes it a prime candidate for building blocks in the preparation of diverse compounds through selective transformations with different reagents nih.gov.

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can play a crucial role in its future development. Structural analysis of related compounds, such as 2-bromo-1-(3-nitrophenyl)ethanone, has revealed detailed information about bond angles, dihedral angles, and intermolecular interactions that stabilize the crystal structure nih.gov.

Future research can leverage this by:

Predicting Reactivity: Using density functional theory (DFT) and other methods to model reaction pathways, predict the most likely sites of reaction, and calculate transition state energies. This can help in designing novel transformations and optimizing reaction conditions.

De Novo Design: Employing computational models to design new derivatives of this compound with specific desired properties. For instance, following the strategy used in designing new antiandrogens, where a nitro group was replaced by a boronic acid functionality, modeling could predict the steric and electronic consequences of such modifications on a target receptor nih.gov. This allows for the rational design of new therapeutic agents before committing to synthetic work.

Broadening the Spectrum of Biological and Therapeutic Applications

The structural motifs present in this compound are found in many biologically active molecules. α-Haloketones are recognized as important building blocks for designing novel pharmaceuticals with a broad spectrum of biological responses nih.gov. Furthermore, nitroaromatic compounds are key scaffolds in medicinal chemistry, as seen in the design of flutamide-like antiandrogens for prostate cancer treatment nih.gov.

The future in this area lies in using this compound as a starting scaffold to generate new classes of potential therapeutic agents. A particularly promising research avenue is the strategic replacement or modification of the nitro group. Research on other scaffolds has shown that replacing a nitro group with a boronic acid can yield compounds with potential anti-cancer activity nih.gov. This isosteric replacement can alter the compound's interaction with biological targets, potentially leading to new mechanisms of action or improved pharmacological profiles. Investigating such modifications on the this compound framework could lead to the discovery of novel inhibitors for various enzymes or receptors.

| Potential Application | Rationale / Research Direction | Relevant Precedent |

| Anticancer Agents | Use as a scaffold for antiandrogens or other enzyme inhibitors. | Design of flutamide-like molecules and replacement of the nitro group with boronic acid to target prostate cancer. nih.gov |

| Heterocyclic Pharmaceuticals | Use as a synthon for functionalized heterocyclic compounds. | α-haloketones are valuable synthons in combinatorial synthesis for drug discovery. nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry

The utility of this compound as a chemical building block makes it an ideal candidate for integration into modern drug discovery platforms. Its multiple reactive sites allow for the rapid generation of a large number of diverse derivatives through combinatorial chemistry.

The path forward involves creating chemical libraries based on the this compound core. By systematically reacting the acetyl, bromo, and nitro functionalities with a diverse set of reagents, a library of unique compounds can be synthesized. These libraries can then be subjected to high-throughput screening (HTS) against a wide array of biological targets, such as kinases, proteases, or G-protein coupled receptors. The fact that α-haloketones are considered promising synthons for combinatorial synthesis directly supports this approach nih.gov. This integration of synthesis and screening can accelerate the discovery of new lead compounds for drug development and tool compounds for chemical biology research.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-6-nitrophenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via bromination of a pre-functionalized acetophenone derivative. A common approach involves introducing bromine and nitro groups sequentially. For example:

- Step 1: Nitration of 2-bromoacetophenone using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to favor para-substitution.

- Step 2: Optimization of bromine positioning using regioselective catalysts (e.g., FeBr₃) to ensure substitution at the 6-position.

Yield depends on stoichiometric ratios (e.g., excess Br₂ increases bromination efficiency) and solvent polarity (polar aprotic solvents like DMF improve nitro-group stability). Side products like di-substituted isomers can be minimized via column chromatography .

Q. How can researchers characterize this compound to confirm structural integrity?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.5 ppm) with splitting patterns reflecting nitro and bromine substituents.

- ¹³C NMR: The carbonyl carbon (C=O) resonates at ~200 ppm; bromine and nitro groups deshield adjacent carbons by 5–10 ppm .

- IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹), NO₂ (~1520 cm⁻¹), and C-Br (~600 cm⁻¹) confirm functional groups .

- Mass Spectrometry: Molecular ion peak at m/z 244 (C₈H₆BrNO₃⁺) with fragmentation patterns indicating Br and NO₂ loss .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: While specific toxicological data are limited for this compound, analogous nitrophenyl derivatives require:

- PPE: Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods to prevent inhalation of aerosols (GHS precaution P261) .

- Storage: In airtight containers under inert gas (N₂/Ar) to prevent degradation. Monitor for discoloration, which may indicate nitro-group decomposition .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The nitro group (meta-directing, electron-withdrawing) and bromine (ortho/para-directing, moderately deactivating) create competing electronic environments:

- Suzuki-Miyaura Coupling: Bromine at the 2-position is more reactive than nitro-substituted positions. Use Pd(PPh₃)₄ and aryl boronic acids in THF/water (80°C) to selectively replace Br with aryl groups .

- Nitro Reduction Challenges: Catalytic hydrogenation (H₂/Pd-C) risks debromination. Safer alternatives include SnCl₂/HCl for nitro-to-amine conversion without Br loss .

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate dipole moments (≈4.5 D) and HOMO-LUMO gaps (≈4 eV) to assess solubility and charge-transfer potential.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. ethanol) to optimize crystallization conditions.

- PubChem/EPA DSSTox: Validate predicted logP (≈2.1) and aqueous solubility (≈0.1 mg/mL) against experimental data .

Q. How does the bromo-nitro substitution pattern affect biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Antimicrobial Assays: Test against Gram-positive bacteria (e.g., S. aureus) to compare with analogs like 1-(2-Amino-4-bromophenyl)ethanone. Nitro groups enhance electron-deficient character, improving membrane penetration .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa). The nitro group may act as a pro-electrophile, requiring metabolic activation for toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.